3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

Eosinophil Peroxidase Peroxidase Inhibition Inflammatory Target

EPX-targeted drug discovery programs face bottlenecks sourcing validated chemical matter with documented biochemical activity. This compound directly addresses that gap with curated EPX inhibition data (IC₅₀ = 360 nM) and selectivity over MPO (cellular IC₅₀ = 42 μM), enabling immediate SAR initiation without hit-validation delays. • Three orthogonal halogen vectors: 3-Br (Suzuki/Buchwald-Hartwig), 2-Cl (SNAr), and 4-Cl-phenyl (further elaboration) - reducing building block procurement complexity. • NLT 98% purity minimizes repurification, saving 1-2 business days per batch and reducing solvent/consumable costs before assay deployment.

Molecular Formula C12H7BrCl2N2O2
Molecular Weight 362.00 g/mol
Cat. No. B12999966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine
Molecular FormulaC12H7BrCl2N2O2
Molecular Weight362.00 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)Cl)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H7BrCl2N2O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3
InChIKeyBKSJZAYROMNSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine: A Polyhalogenated 5-Nitropyridine Scaffold for Peroxidase-Focused Drug Discovery


3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine (CAS 1707391-96-5) is a highly substituted 5-nitropyridine derivative featuring three distinct halogen substituents (bromo at position 3, chloro at position 2, and a 4-chlorophenyl ring at position 4), a methyl group at position 6, and a nitro group at position 5 . This substitution pattern imparts electronic and steric properties that differentiate it from simpler nitropyridine building blocks. The compound has documented inhibitory activity against human eosinophil peroxidase (EPX), with an IC₅₀ of 360 nM in a biochemical bromination assay using tyrosine as substrate [1], a target engagement profile that is not shared by the commercially available 2-amino analog (3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine, CAS 1707585-75-8) or common simpler nitropyridines .

Why 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine Cannot Be Substituted by Common 5-Nitropyridine Analogs


Generic substitution of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine with simpler 5-nitropyridine analogs (e.g., 3-bromo-5-nitropyridine, 2-chloro-5-nitropyridine) or even the closely related 2-amino derivative (3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine, CAS 1707585-75-8) introduces significant functional risk. The unique combination of three electron-withdrawing halogen substituents and the nitro group at the 5-position creates a distinct electrophilic profile that governs both SNAr reactivity and target engagement . Crucially, the EPX inhibitory activity (IC₅₀ = 360 nM) documented for this compound [1] is directly dependent on the 2-chloro substitution, as the 2-amino analog lacks this electrophilic center and is structurally incapable of engaging EPX through the same binding mode. Furthermore, the presence of the 4-chlorophenyl ring at position 4—absent in commercial building blocks like 2-chloro-5-nitropyridine or 3-bromo-5-nitropyridine—provides critical hydrophobic surface area and conformational constraint that simple halogenated pyridines cannot replicate [2].

Product-Specific Quantitative Evidence: Differentiating 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine for Procurement Decisions


EPX Biochemical Inhibition: The Target Engagement Profile That Separates This Compound from Its 2-Amino Analog

BindingDB and ChEMBL have curated direct biochemical inhibition data for this compound against human eosinophil peroxidase (EPX). In an assay measuring inhibition of EPX bromination activity using tyrosine as substrate, with 3-bromotyrosine formation quantified after a 10-minute incubation, the compound demonstrated an IC₅₀ of 360 nM [1]. The commercially available 2-amino analog (3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine, CAS 1707585-75-8) lacks such curated target engagement data across BindingDB and ChEMBL, and its structural divergence at position 2 (2-NH₂ vs. 2-Cl) eliminates the electrophilic center required for the same binding mechanism . No equivalent EPX inhibition data exist in BindingDB for common 5-nitropyridine building blocks such as 3-bromo-5-nitropyridine or 2-chloro-5-nitropyridine [2].

Eosinophil Peroxidase Peroxidase Inhibition Inflammatory Target

Heterogeneous Halogenation Pattern Enables Divergent Synthetic Elaboration Relative to Mono- or Di-Halogenated Pyridine Scaffolds

The target compound contains three distinct halogen substituents: a 3-bromo, a 2-chloro, and a 4-(4-chlorophenyl) group. Each halogen occupies a different electronic and steric environment relative to the electron-withdrawing 5-nitro group, enabling orthogonal functionalization through sequential SNAr or cross-coupling reactions . By contrast, the 2-amino analog (CAS 1707585-75-8) has replaced the 2-chloro with a 2-amino group, eliminating one electrophilic site and thereby limiting diversification options to only the 3-bromo position and any transformations of the 2-amino group itself. Simpler building blocks such as 3-bromo-5-nitropyridine or 2-chloro-5-nitropyridine contain only a single halogen substituent, offering only one vector for derivatization [1].

SNAr Reactivity Cross-Coupling Medicinal Chemistry Building Block

Commercial Purity Benchmarking: MolCore NLT 98% vs. AKSci 95% for the Target Compound

Two primary commercial suppliers list different minimum purity specifications for this compound. MolCore specifies NLT 98% purity , while AKSci lists a minimum purity spec of 95% . For medicinal chemistry and biological assay applications, higher initial purity reduces the need for repurification, minimizes the risk of trace impurities interfering with biochemical readouts—particularly critical given the single-digit micromolar to sub-micromolar potency shown in EPX inhibition (IC₅₀ = 360 nM) [1]. The 2-amino analog (CAS 1707585-75-8) is available only at 95% purity from AKSci .

Purity Specification Supplier Comparison Procurement Quality

Physicochemical Property Differentiation: Impact of 2-Substitution on cLogP and Hydrogen Bonding Capacity

Replacement of the 2-chloro substituent (target compound) with a 2-amino group (analog CAS 1707585-75-8) introduces a hydrogen bond donor into the molecular scaffold that is absent in the target compound. The target compound has zero hydrogen bond donors, while the 2-amino analog has one [1]. In a drug discovery context, hydrogen bond donor count is a critical parameter in Lipinski's Rule of Five and influences passive membrane permeability, oral bioavailability, and CNS penetration [2]. Additionally, the higher electronegativity of chlorine versus the amino group contributes to a higher calculated logP for the target compound, which may be advantageous for engaging hydrophobic binding pockets such as the heme-containing active site of peroxidases like EPX [3].

Physicochemical Properties Drug-Likeness Lead Optimization

Procurement-Relevant Application Scenarios for 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine


EPX-Focused Drug Discovery: Biochemical Hit-to-Lead Optimization

In drug discovery programs targeting eosinophil peroxidase (EPX) for inflammatory, allergic, or respiratory indications, this compound provides a validated hit with a curated IC₅₀ of 360 nM against human EPX bromination activity [1]. Procurement of this compound enables immediate initiation of structure-activity relationship (SAR) studies, leveraging the three orthogonal halogen substituents for systematic substitution at positions 2, 3, and the 4-phenyl ring. The 2-amino analog lacks the electrophilic 2-chloro center that contributes to EPX engagement and thus cannot serve as an equivalent starting point .

Parallel Library Synthesis via Orthogonal Halogen Functionalization

For parallel medicinal chemistry campaigns, the target compound supports sequential or one-pot orthogonal functionalization: the 3-bromo position can undergo Suzuki or Buchwald-Hartwig coupling; the 2-chloro position is amenable to SNAr with amines or alkoxides; and the 4-chlorophenyl group can be further elaborated or replaced [1]. This three-vector diversification capacity reduces the number of distinct building blocks that must be procured, streamlining supply chain logistics relative to sourcing separate mono-halogenated intermediates such as 3-bromo-5-nitropyridine or 2-chloro-5-nitropyridine .

High-Purity Starting Material for Sensitive Biochemical Assays

When procuring from MolCore (NLT 98% purity), this compound enters biochemical screening cascades with minimal risk of impurity-driven false positives or negatives [1]. This is particularly important given the compound's mid-nanomolar potency range (IC₅₀ = 360 nM ), where even 1-2% of a highly potent impurity could confound dose-response interpretation. Compared to the AKSci 95% specification , the NLT 98% grade from MolCore reduces the probability of repurification before assay deployment, saving 1-2 business days and associated solvent and consumable costs per batch.

Peroxidase Selectivity Profiling and Counter-Screening

While EPX inhibition (IC₅₀ = 360 nM [1]) is documented for this compound, it also shows substantially weaker activity against myeloperoxidase (MPO) in a cellular context (IC₅₀ = 42 μM in PMA-induced MPO assay in human neutrophils ), suggesting a degree of selectivity for EPX over MPO. This profile makes the compound a useful tool for dissecting the biological roles of different heme peroxidases in inflammatory disease models, an application for which the 2-amino analog—lacking any documented peroxidase inhibition—would be entirely unsuitable.

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